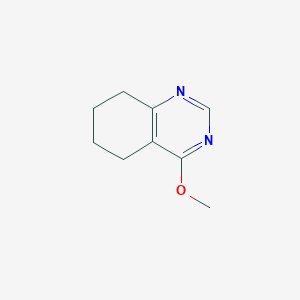

4-Methoxy-5,6,7,8-tetrahydroquinazoline

描述

Structure

3D Structure

属性

分子式 |

C9H12N2O |

|---|---|

分子量 |

164.20 g/mol |

IUPAC 名称 |

4-methoxy-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C9H12N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h6H,2-5H2,1H3 |

InChI 键 |

SWDFTYRJEBLCMG-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC=NC2=C1CCCC2 |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxy 5,6,7,8 Tetrahydroquinazoline

Strategies for the De Novo Synthesis of the 4-Methoxy-5,6,7,8-tetrahydroquinazoline Core

The construction of the fundamental this compound structure is achieved through a variety of synthetic routes, each presenting unique advantages in terms of efficiency, atom economy, and substrate scope. These methods range from the convergent assembly of multiple components in a single step to sequential strategies involving cyclization and reduction.

Multi-component Reaction Approaches to Tetrahydroquinazoline (B156257) Ring Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single operation. For the synthesis of the tetrahydroquinazoline core, several MCRs have been developed.

One prominent approach is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. eurjchem.comresearchgate.net While traditionally used for dihydropyrimidinones, modifications of this reaction allow for the synthesis of tetrahydroquinazolinone derivatives. eurjchem.comresearchgate.net For instance, the reaction of dimedone, an aldehyde, and urea in the presence of an iodine catalyst proceeds through an acyl imine intermediate, which then undergoes cyclization and dehydration to furnish the tetrahydroquinazolinone core. researchgate.net

A novel one-pot, four-component sequential reaction has also been developed for synthesizing tetrahydroquinazoline-2-carboxamide derivatives. This catalyst-free method involves the reaction of an acyl halide, an isocyanide, and a 1,3-diamine in methanol (B129727) at elevated temperatures. thieme-connect.com The reaction proceeds through an unexpected pathway, yielding the tetrahydroquinazoline structure with good functional group tolerance and straightforward product isolation. thieme-connect.com

These MCR approaches offer significant advantages, including operational simplicity, reduced waste, and the ability to generate diverse libraries of compounds for further investigation. thieme-connect.comnih.gov

Cyclization Reactions in the Elaboration of the Fused Tetrahydroquinazoline System

Cyclization reactions are fundamental to the formation of the fused bicyclic system of tetrahydroquinazolines. These reactions typically involve the formation of one of the rings onto a pre-existing carbocyclic or heterocyclic structure.

A notable method involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov This reaction, conducted by heating in pyridine (B92270), produces various substituted 5,6,7,8-tetrahydroquinazolines in high yields. The proposed mechanism begins with a Michael addition of the amidine group to the enone system of the diarylidencyclohexanone, followed by an intramolecular cyclization and subsequent aromatization to form the fused pyrimidine (B1678525) ring. nih.gov

Advanced, metal-catalyzed cyclization strategies have also been explored for related nitrogen-containing heterocycles. For example, cobalt-catalyzed [2+2+2] cycloadditions of dialkynylnitriles have been successfully employed to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, a structural isomer of the tetrahydroquinazoline system. nih.gov Such methods, often accelerated by microwave irradiation, demonstrate the potential of modern organometallic catalysis in constructing complex heterocyclic frameworks from simple, linear precursors. nih.gov These strategies highlight the versatility of cyclization reactions in building the core tetrahydroquinazoline scaffold. mdpi.com

Catalytic Hydrogenation and Reduction Strategies for Tetrahydroquinazoline Precursors

The saturation of the pyridine ring in a quinazoline (B50416) precursor is a key step to afford the 5,6,7,8-tetrahydroquinazoline (B1197369) core. Catalytic hydrogenation is the most common method to achieve this transformation. This process involves the addition of hydrogen across the double bonds of the heterocyclic ring in the presence of a metal catalyst. youtube.com

Various catalytic systems have been shown to be effective for the hydrogenation of related quinoline (B57606) systems, which can be extrapolated to quinazolines. These include both precious and base metal catalysts.

| Catalyst System | Hydrogen Source | Conditions | Key Features |

| Manganese PN3 Pincer Complex | H₂ (4 bar) or iPrOH | 120 °C, DME | Efficient reduction under relatively low H₂ pressure; also effective for transfer hydrogenation. nih.govacs.org |

| Gold Nanoparticles on Jute Plant Stems (AuNPs/JPS) | H₂ (30 bar) | 70-100 °C, DCM | Green catalyst utilizing a bio-support; high conversion at elevated temperatures. nih.gov |

| Palladium on Carbon (Pd/C) | H₂ | Various | A classical and widely used catalyst for hydrogenation reactions. youtube.com |

| Platinum (Pt) | H₂ | Various | Another common and effective catalyst for alkene and arene hydrogenation. youtube.com |

The reaction typically proceeds via the adsorption of the quinazoline precursor onto the surface of the metal catalyst, where the bond between hydrogen atoms is weakened. youtube.com The hydrogen atoms then add to the same face of the heterocyclic ring, resulting in a syn-addition. The stability of the starting quinazoline can affect the reaction's exothermicity, with less stable precursors generally having a higher heat of hydrogenation. youtube.com Transfer hydrogenation, using molecules like isopropanol (B130326) as the hydrogen source, provides an alternative to using pressurized molecular hydrogen. nih.govacs.org

Regioselective Introduction of the 4-Methoxy Moiety via Advanced Chemical Reactions

The introduction of the methoxy (B1213986) group at the C4 position of the quinazoline ring is a critical step in the synthesis of the target compound. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinazoline (B184009) precursor. nih.govbeilstein-journals.org

The regioselectivity of this reaction is governed by the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline (B46505) has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack compared to the C2 position. mdpi.comresearchgate.net This inherent electronic bias directs the incoming nucleophile, such as a methoxide (B1231860) ion, preferentially to the C4 position.

The typical procedure involves reacting a 4-chloro-5,6,7,8-tetrahydroquinazoline (B175907) with sodium methoxide in a suitable solvent like methanol or THF. The reaction proceeds with high efficiency to yield the desired 4-methoxy product. This SNAr strategy is a robust and well-documented method for the functionalization of the 4-position of the quinazoline scaffold. mdpi.com

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of specific enantiomers of tetrahydroquinazoline analogues is of significant interest, and this is typically achieved through asymmetric catalytic hydrogenation of a quinazoline precursor. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction.

The most successful methods employ transition metals like iridium or ruthenium complexed with chiral ligands. These chiral catalysts create a chiral environment around the substrate, directing the addition of hydrogen to one face of the molecule over the other, leading to a product with high enantiomeric excess (ee).

For the asymmetric hydrogenation of related quinoline and quinoxaline (B1680401) substrates, various catalyst systems have demonstrated high efficacy. dicp.ac.cnnih.gov

| Substrate Type | Catalyst/Ligand | Enantiomeric Excess (ee) | Key Features |

| 2-Functionalized Quinolines | Chiral NAD(P)H model CYNAM / Achiral Phosphoric Acid | Up to 99% ee | Biomimetic reduction that provides access to chiral 2-functionalized tetrahydroquinolines. dicp.ac.cn |

| 8-Substituted Quinolines | Chiral Ruthenium Catalyst | Up to 91:9 er | Effective for producing chiral 8-substituted tetrahydroquinolines. researchgate.net |

| Quinoxalines | Ir-complex with chiral ligand | Up to 98% ee (R-enantiomer), Up to 93% ee (S-enantiomer) | Solvent-controlled system where adjusting the solvent allows for the selective synthesis of either enantiomer. nih.gov |

These methodologies, particularly iridium-catalyzed asymmetric hydrogenation, are powerful tools for accessing enantiomerically pure or enriched chiral tetrahydroquinazolines. The choice of solvent can sometimes be used to switch the enantioselectivity, providing a versatile route to both enantiomers from the same catalyst system. nih.gov

Post-Synthetic Derivatization and Functionalization of the this compound Scaffold

Once the core this compound structure is assembled, it can be further modified to create a diverse range of analogues. Post-synthetic derivatization allows for the fine-tuning of the molecule's properties.

One strategy involves synthesizing the tetrahydroquinazoline ring with protecting groups that can be selectively removed to reveal reactive sites for further functionalization. For example, derivatives bearing a protected amino group at the C2 position can be deprotected, opening up opportunities for acylation, alkylation, or other N-functionalization reactions. nih.gov

Furthermore, the tetrahydro-fused ring system itself can be a site for derivatization. Depending on the initial synthetic route, functional groups can be present on the cyclohexene (B86901) portion of the molecule, which can be manipulated using standard organic transformations. The nitrogen atoms within the quinazoline core can also potentially undergo reactions such as N-alkylation or N-arylation, provided the reaction conditions are carefully controlled to avoid disrupting the aromaticity of the pyrimidine ring or cleaving the methoxy group. The development of C-H activation methodologies may also provide future pathways for direct functionalization of the carbo- and heterocyclic rings of the scaffold.

Nucleophilic Aromatic Substitution Reactions on the Tetrahydroquinazoline Nucleus

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the quinazoline core. In the context of this compound, the methoxy group at the C4 position can act as a leaving group, although it is less reactive than a halogen. More commonly, a precursor like 4-chloro-5,6,7,8-tetrahydroquinazoline is used, which is more susceptible to nucleophilic attack.

The reactivity of the quinazoline ring towards SNAr is significantly influenced by the electronic nature of the substituents and the position of attack. The C4 position is particularly activated for nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring. nih.gov

Studies on related quinazoline systems, such as 2,4-dichloroquinazolines, have consistently shown that nucleophilic attack preferentially occurs at the C4 position. mdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. mdpi.com A variety of nucleophiles, including amines, can be used to displace the leaving group at the C4 position, leading to the formation of 4-amino-5,6,7,8-tetrahydroquinazoline derivatives.

For instance, the reaction of 4-chloroquinazolines with various amines under different conditions consistently yields the 4-amino-substituted product. mdpi.com This highlights the robustness of SNAr reactions in functionalizing the C4 position of the quinazoline nucleus.

Table 1: Examples of Nucleophilic Aromatic Substitution on Quinazoline Scaffolds This table is illustrative and based on reactions with related quinazoline precursors.

| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines | 2-Chloro-4-(phenylamino)quinazoline | mdpi.com |

| 2,4-Dichloroquinazoline | Benzylamines | 4-(Benzylamino)-2-chloroquinazoline | mdpi.com |

| 2,4-Dichloroquinazoline | Secondary Aliphatic Amines | 2-Chloro-4-(dialkylamino)quinazoline | mdpi.com |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various Amines | 4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Derivatives | nih.gov |

Cross-Coupling Methodologies for Scaffold Diversification (e.g., Suzuki-Miyaura, Buchwald)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the diversification of the tetrahydroquinazoline scaffold. nih.gov The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this regard.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. For the 5,6,7,8-tetrahydroquinazoline system, a halogenated precursor (e.g., 4-chloro- or a bromo-substituted tetrahydroquinazoline) is typically required. The reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the coupling site. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. Similar to the Suzuki-Miyaura coupling, a halogenated tetrahydroquinazoline is necessary. This methodology provides a direct route to synthesize various N-substituted amino-tetrahydroquinazolines, which are important pharmacophores. nih.gov

The application of these cross-coupling reactions has been extensively demonstrated on various heterocyclic systems, including quinazolines and their analogs. nih.govresearchgate.net These methods are instrumental in late-stage functionalization, allowing for the rapid generation of diverse compound libraries for biological screening. mdpi.com

Table 2: Examples of Cross-Coupling Reactions on Heterocyclic Scaffolds This table provides examples on related heterocyclic systems to illustrate the potential applications on the tetrahydroquinazoline core.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6,8-Dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acids | PdCl₂(PPh₃)₂/Xphos | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-one | nih.gov |

| Buchwald-Hartwig | 6- and 7-Halo-1,2,4-benzotriazine 1-oxides | Arylamines | Pd(OAc)₂/SPhos | 6- and 7-Arylamino-1,2,4-benzotriazine 1-oxides | nih.gov |

| Suzuki-Miyaura | Aryl Mesylates | Phenylboronic acid | Pd(OAc)₂/CM-phos | Biphenyl derivatives | orgsyn.org |

Electrophilic Substitution Reactions on the Aromatic and Aliphatic Rings

Information specifically on the electrophilic substitution reactions directly on the this compound ring system is limited in the provided search results. However, general principles of electrophilic substitution on quinazoline and related heterocycles can be considered. The pyrimidine ring of the quinazoline system is generally electron-deficient and thus deactivated towards electrophilic attack. In contrast, the carbocyclic ring, if not deactivated by other substituents, would be the more likely site for electrophilic substitution.

For the saturated aliphatic ring (the tetrahydro part), electrophilic attack is not a typical reaction pathway unless specific functional groups are present that can direct such reactions.

Targeted Functional Group Interconversions within the this compound Structure

Functional group interconversions are crucial for fine-tuning the properties of a molecule. For this compound, a key transformation is the modification of the methoxy group.

One common interconversion is the demethylation of the methoxy group to yield the corresponding 4-hydroxy-5,6,7,8-tetrahydroquinazoline (or its tautomeric 5,6,7,8-tetrahydroquinazolin-4(3H)-one). This can be achieved using various reagents, such as strong acids or Lewis acids. The resulting hydroxyl group can then be further functionalized, for example, by conversion to a triflate, which is an excellent leaving group for cross-coupling reactions.

Another important functionalization involves the conversion of the 4-methoxy group to other alkoxy or aryloxy derivatives through nucleophilic substitution, although this often requires activation of the C4 position. A more common route is the conversion of a 4-chloro precursor to various ethers and thioethers. nih.gov

Furthermore, research has shown that derivatives of 5,6,7,8-tetrahydroquinazolines can be synthesized with protecting groups that can be cleaved to allow for further functionalization. nih.govnih.govresearchgate.net For instance, a tert-butyl group at the C2 position can be removed, opening up possibilities for modifying this part of the molecule. nih.govnih.govresearchgate.net

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com This involves the use of greener solvents, catalysts, and more atom-economical reaction pathways. researchgate.net

In the context of quinazoline synthesis, several green approaches have been explored:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. The use of greener alternatives like polyethylene (B3416737) glycol (PEG) has been shown to be effective for reactions such as nucleophilic aromatic substitution on nitrogen-containing heterocycles, often with reduced reaction times and excellent yields. nih.gov Water has also been successfully used as a solvent or co-solvent in certain palladium-catalyzed reactions. orgsyn.org

One-Pot Reactions: Multicomponent reactions (MCRs) and one-pot syntheses are highly atom-economical and reduce the need for purification of intermediates, saving time, solvents, and energy. The synthesis of tetrahydroquinazoline derivatives has been achieved through such efficient procedures. nih.govresearchgate.net

Mild Reaction Conditions: Developing synthetic routes that proceed under mild conditions (lower temperatures and pressures) contributes to a greener process. Research into the synthesis of 5,6,7,8-tetrahydroquinazolines has focused on achieving reactions under mild conditions with easy workup procedures. nih.govnih.govresearchgate.net

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 4 Methoxy 5,6,7,8 Tetrahydroquinazoline

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxy-5,6,7,8-tetrahydroquinazoline, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton on the pyrimidine (B1678525) ring (C2-H) is expected to appear as a singlet in the aromatic region. The methoxy (B1213986) group protons (-OCH₃) would also present as a sharp singlet, typically further upfield. The eight protons on the saturated carbocyclic ring are diastereotopic and are expected to appear as complex multiplets, corresponding to the four methylene (B1212753) groups (C5, C6, C7, and C8). The integration of these signals would confirm the proton count for each distinct group.

In ¹³C NMR spectroscopy, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, methoxy). The carbons of the pyrimidine ring would resonate at lower field due to their aromaticity and proximity to electronegative nitrogen atoms. The methoxy carbon has a characteristic shift, while the four aliphatic carbons of the tetrahydro ring would appear at the highest field.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-H | 8.2 - 8.5 | Singlet (s) | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |

| C5-H₂ | 2.8 - 3.0 | Triplet (t) or Multiplet (m) | 2H |

| C8-H₂ | 2.6 - 2.8 | Triplet (t) or Multiplet (m) | 2H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C4 | 165 - 170 |

| C4a | 115 - 120 |

| C8a | 158 - 162 |

| -OCH₃ | 54 - 56 |

| C5 | 30 - 33 |

| C8 | 25 - 28 |

| C6 | 21 - 24 |

Utilization of Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₉H₁₂N₂O).

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to yield an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion. Another characteristic fragmentation pattern for tetrahydroquinazolines involves a retro-Diels-Alder reaction on the saturated ring, leading to the loss of ethylene (B1197577) (C₂H₄).

Predicted Mass Spectrometry Data for this compound

| Ion | Proposed Fragment | m/z (Nominal) |

|---|---|---|

| [M]⁺ | Molecular Ion | 164 |

| [M-15]⁺ | Loss of •CH₃ | 149 |

| [M-28]⁺ | Loss of C₂H₄ | 136 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The key diagnostic peaks include C-H stretching vibrations for both the aromatic (pyrimidine) and aliphatic (cyclohexane) portions of the molecule. The C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1650-1500 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy ether group is also a key identifier.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=N (Imine) | Stretch | 1650 - 1550 |

| Aromatic C=C | Stretch | 1600 & 1475 |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

While NMR, MS, and IR spectroscopy provide information about connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous proof of molecular structure by mapping atomic positions in three-dimensional space. This technique requires the formation of a suitable single crystal of the compound.

Analysis of the crystal structure of a related compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, has been used to confirm its molecular structure. nih.gov Similarly, for this compound, a single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov This data would definitively confirm the planar geometry of the pyrimidine ring and the specific conformation of the saturated 5,6,7,8-tetrahydro ring, which is expected to adopt a puckered, low-energy conformation such as a half-chair or twist-boat. This level of detail is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. The crystal structures of related heterocyclic compounds have been determined using this method, highlighting its power in confirming molecular architecture. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 4 Methoxy 5,6,7,8 Tetrahydroquinazoline

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 4-Methoxy-5,6,7,8-tetrahydroquinazoline at the atomic and molecular levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized molecular geometry and conformational preferences of quinazoline (B50416) derivatives. dntb.gov.uaresearchgate.net DFT calculations help in understanding the stability of different conformational isomers of related compounds. researchgate.net For instance, studies on similar heterocyclic compounds have utilized DFT to determine energy-minimized structures and the total energies of their various conformers. researchgate.net

Theoretical methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For related compounds, computational analyses have been performed where calculated spectral values for UV-Vis, IR, ¹H-NMR, and ¹³C-NMR were juxtaposed with experimental data. researchgate.net Time-dependent DFT (TD-DFT) calculations have been used to predict electronic excitation and orbital contributions. researchgate.net This comparative approach between theoretical and experimental spectra is a powerful tool for structural elucidation. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. unesp.brlibretexts.org The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of a molecule; a smaller gap generally indicates higher reactivity. researchgate.net FMO analysis helps in identifying the electrophilic and nucleophilic regions of a molecule. researchgate.net For various organic compounds, the HOMO-LUMO energy gaps have been calculated to be in the range of -6.00 to -9.00 eV for well-fitting organic compounds. researchgate.net This analysis is vital for predicting how a molecule will interact with other species. unesp.brresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Solvation Effects

Molecular Docking Studies to Predict Ligand-Target Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uamdpi.com This method is widely used in drug design to predict the binding mode of a ligand to a protein's active site. ekb.egnih.gov For quinazoline derivatives, molecular docking studies have been conducted to investigate their binding scores and interactions with various biological targets, such as enzymes and DNA. dntb.gov.ua For example, docking studies on quinazolin-2,4-dione analogues targeting the main protease of SARS-CoV-2 revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg These studies help in identifying key interactions, such as hydrogen bonds and arene-cation interactions, that stabilize the ligand-target complex. ekb.eg

Table 1: Molecular Docking and Reactivity Data for Related Quinazoline Derivatives

| Compound Type | Target | Binding Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Key Interactions |

|---|---|---|---|---|

| Quinazolin-2,4-dione analogue | SARS-CoV-2 Mpro | -9.6 | Data Not Available | H-bond, arene-cation |

| Quinazolinone derivatives | Adenylate kinase, Peptide deformylase, DNA polymerase | Good binding score | Data Not Available | Not Specified |

Calculation of Thermodynamic Properties and Reaction Energetics

The calculation of thermodynamic properties and reaction energetics provides insights into the stability and reactivity of a compound under different conditions. While specific data for this compound was not found in the search results, DFT and other quantum chemical methods are commonly used to calculate properties such as enthalpy, entropy, and Gibbs free energy for related molecules. researchgate.net For example, the thermal behavior and stability of similar compounds have been analyzed using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which can be complemented by theoretical calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

In the absence of specific research on this compound, this section will outline the theoretical framework and a hypothetical approach for conducting a QSAR study on this compound and its analogs. This methodology is based on established principles and practices in the field of computational chemistry.

A QSAR study aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This relationship is then used to predict the activity of new, unsynthesized compounds. The general form of a QSAR model is:

Activity = f (Molecular Descriptors) + error wikipedia.org

Hypothetical QSAR Workflow for this compound Analogs:

Dataset Selection: A series of analogs of this compound would be synthesized, with systematic modifications to the core structure. For example, the methoxy (B1213986) group could be replaced with other substituents (e.g., ethoxy, chloro, methyl), and substitutions could be made on the tetrahydroquinazoline (B156257) ring. The biological activity of each compound against a specific target (e.g., an enzyme or receptor) would be determined experimentally and expressed numerically (e.g., as IC₅₀ or EC₅₀ values).

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and properties, and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Model Development: Statistical methods would be employed to develop a mathematical equation that best correlates the calculated descriptors with the measured biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. The goal is to select a small number of descriptors that can predict the activity with a high degree of accuracy.

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability). A good QSAR model should not only fit the training set data well but also accurately predict the activities of the compounds in the test set.

Illustrative Data for a Hypothetical QSAR Study:

The following table represents a hypothetical dataset that would be used in a QSAR study of this compound analogs. The biological activity is given as pIC₅₀ (-log IC₅₀), and a few representative molecular descriptors are included.

| Compound ID | R-Group at C4 | pIC₅₀ | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| 1 | -OCH₃ | e.g., 6.5 | e.g., 2.1 | 176.21 | e.g., 2.5 |

| 2 | -H | e.g., 5.8 | e.g., 1.8 | 146.19 | e.g., 2.1 |

| 3 | -Cl | e.g., 6.9 | e.g., 2.6 | 180.64 | e.g., 2.9 |

| 4 | -CH₃ | e.g., 6.2 | e.g., 2.3 | 160.22 | e.g., 2.3 |

Table 1: Hypothetical Data for a QSAR Study of 4-Substituted 5,6,7,8-Tetrahydroquinazoline (B1197369) Analogs.

Based on such a dataset, a QSAR equation could be derived, for instance:

pIC₅₀ = c₀ + c₁ (LogP) + c₂ (Dipole Moment) + ...

This equation would then allow for the prediction of the biological activity of other, yet to be synthesized, analogs of this compound, thereby guiding future drug design efforts.

Structure Activity Relationship Sar Studies of 4 Methoxy 5,6,7,8 Tetrahydroquinazoline and Its Analogues

The Role of the 4-Methoxy Group in Modulating Biological Activity and Selectivity

For instance, in a series of tetrahydroquinazoline (B156257) derivatives investigated for their potential as topoisomerase IIα inhibitors, the presence and position of a methoxy (B1213986) group on an aniline (B41778) substituent at the 4-position were found to be critical for activity. A methoxy group in the meta-position of the aniline ring resulted in a compound with an IC50 of 170 μM, whereas a dimethylamino derivative at the same position was inactive. acs.org This highlights the specific electronic and steric contributions of the methoxy group to the compound's inhibitory potential.

Furthermore, in the context of anti-inflammatory and antimicrobial activities, the presence of methoxy groups on related heterocyclic structures, such as tetrahydroisoquinolines, has been shown to be important for their biological effects. researchgate.net The 6,7-dimethoxy substitution pattern, in particular, is a common motif in biologically active isoquinoline (B145761) alkaloids. researchgate.net While not directly on the 4-position of a tetrahydroquinazoline, this underscores the general importance of methoxy substituents in modulating the activity of related nitrogen-containing heterocyclic scaffolds. The specific impact of the 4-methoxy group on selectivity is an area of ongoing research, aiming to fine-tune the interaction of these compounds with their intended targets while minimizing off-target effects.

Conformational Restriction and its Impact on Ligand-Target Recognition

Conformational restriction is a design strategy used to lock a flexible molecule into a specific three-dimensional shape that is optimal for binding to its biological target. By reducing the number of possible conformations, the entropic penalty of binding is minimized, which can lead to a higher binding affinity.

In the development of acetylcholinesterase (AChE) inhibitors, a flexible lead compound was made more rigid, leading to a more potent analogue. nih.gov This principle can be applied to the 4-methoxy-5,6,7,8-tetrahydroquinazoline scaffold. The tetrahydroquinazoline ring system itself imposes a degree of conformational rigidity compared to more flexible acyclic structures.

Further constraining the conformation of substituents on the tetrahydroquinazoline ring could enhance ligand-target recognition. For example, introducing ring systems or bulky groups that limit the rotation of key pharmacophoric elements can lead to more potent and selective compounds. The synthesis of tricyclic and tetracyclic analogues of quinazolines is one approach to achieve this conformational restriction.

Pharmacophore Modeling and Elucidation of Key Structural Features for Desired Bioactivity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used to design new molecules with improved potency and selectivity.

For a series of 5,6,7,8-tetrahydrobenzo bldpharm.comnih.govthieno[2,3-d]pyrimidine derivatives, a pharmacophore model was developed based on their interaction with the colchicine (B1669291) binding site of tubulin. nih.gov The model revealed that the tricyclic scaffold, the p-methoxyphenyl substituent, and specific hydrogen bond interactions were crucial for activity. nih.gov The pyrimidine (B1678525) and cyclohexene (B86901) rings of the scaffold overlapped with the A and C rings of colchicine, respectively. nih.gov

A similar approach could be applied to this compound derivatives to elucidate the key structural features for their desired bioactivity. By understanding the pharmacophore, medicinal chemists can rationally design new analogues with optimized interactions with their biological targets. For instance, molecular docking studies have been used to predict the binding affinity of tetrahydroquinazoline derivatives to enzymes like dihydrofolate reductase, suggesting their potential as antitubercular agents. nih.gov

Pharmacological Research and Biological Target Modulation Studies of 4 Methoxy 5,6,7,8 Tetrahydroquinazoline Derivatives Preclinical Investigations

Enzyme Inhibition Potentials and Mechanisms

The core structure of 5,6,7,8-tetrahydroquinazoline (B1197369) has served as a foundation for the development of various enzyme inhibitors. Research has focused on modifying this scaffold to achieve potency and selectivity against specific enzymatic targets implicated in a variety of diseases.

Derivatives of the 5,6,7,8-tetrahydroquinazoline skeleton have been identified as promising candidates for the development of new antitubercular agents. nih.govnih.gov Molecular docking studies have shown that these compounds have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). nih.govnih.gov These enzymes are crucial for the bacterium's survival, making them attractive targets for novel antibiotics. The in silico screening of newly synthesized tetrahydroquinazoline (B156257) derivatives predicted significant inhibitory activity, suggesting their potential in combating multidrug-resistant strains of the tubercle bacillus. nih.gov

In silico analysis of a series of novel 5,6,7,8-tetrahydroquinazoline derivatives demonstrated favorable binding energies, indicating strong potential inhibitory interactions with these microbial enzymes. nih.gov

Table 1: Predicted Binding Affinity of Tetrahydroquinazoline Derivatives Against Mycobacterial Enzymes and β-Glucosidase

| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 5a | DHFR | -8.9 |

| MtPanK | -9.3 | |

| β-Glucosidase | -9.6 | |

| 5b | DHFR | -9.2 |

| MtPanK | -9.5 | |

| β-Glucosidase | -9.7 | |

| 5c | DHFR | -9.3 |

| MtPanK | -9.7 | |

| β-Glucosidase | -10.0 | |

| 5d | DHFR | -9.0 |

| MtPanK | -9.4 | |

| β-Glucosidase | -9.7 |

This table is generated based on data from molecular docking studies predicting the inhibitory potential of novel tetrahydroquinazoline derivatives. nih.gov

A novel class of 6-amino-tetrahydroquinazoline derivatives has been investigated as inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds are distinct from clinically used topoII-targeted drugs because they act as catalytic inhibitors rather than poisons. They block the function of topoII without stabilizing the enzyme-DNA cleavage complex, a mechanism often linked to the development of secondary leukemias.

Structure-activity relationship (SAR) studies determined that substitutions at the 2- (pyridine), 4- (substituted aniline), and 6- (amino) positions are essential for activity. The introduction of a dimethylamino group was found to significantly enhance topoII inhibition, leading to derivatives with high selectivity for the topoIIα isoform over topoIIβ. These tetrahydroquinazoline derivatives demonstrated the ability to inhibit cell proliferation across various cancer cell lines.

In addition to their potential as antitubercular agents, 5,6,7,8-tetrahydroquinazoline derivatives have been predicted to be effective inhibitors of β-glucosidase. nih.govnih.gov Inhibition of glycoside hydrolases like β-glucosidase is a therapeutic strategy for managing diabetes. nih.gov Molecular docking studies have predicted high inhibitory activity for newly synthesized tetrahydroquinazoline derivatives against this enzyme, suggesting a potential new scaffold for the development of antidiabetic agents. nih.govnih.gov The binding affinities, as shown in Table 1, indicate a strong potential for these compounds to interact with and inhibit the enzyme. nih.gov

A comprehensive review of available preclinical research indicates a lack of studies specifically investigating the effects of 4-Methoxy-5,6,7,8-tetrahydroquinazoline derivatives on aldosterone (B195564) synthase (CYP11B2). While the inhibition of CYP11B2 is a significant area of research for cardiovascular diseases, investigations have predominantly focused on other heterocyclic scaffolds. Notably, derivatives of tetrahydroisoquinoline have been successfully optimized as potent and selective CYP11B2 inhibitors. researchgate.netsemanticscholar.orgnih.gov

The potential of 5,6,7,8-tetrahydroquinazoline derivatives to inhibit enzymes crucial for microbial survival directly addresses the challenge of microbial resistance. nih.govnih.gov As detailed in section 6.1.1, the predicted inhibition of Mycobacterium tuberculosis dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) positions these compounds as promising leads for the development of new antitubercular drugs. nih.govnih.gov To date, specific investigations into the inhibition of enzymes directly implicated in inflammatory pathways by this compound derivatives have not been extensively reported in the available literature.

Receptor Modulation and Ligand Binding Dynamics

The exploration of this compound derivatives as receptor modulators is an emerging area. While direct studies on this specific scaffold are limited, research into the broader class of quinazoline-related compounds provides context for their potential activities. For instance, derivatives based on a quinazolin-4-one core have been synthesized and evaluated for their modulatory activity on the metabotropic glutamate receptor 7 (mGlu7), an important target in the central nervous system. nih.gov However, dedicated preclinical studies detailing the ligand binding dynamics and receptor modulation properties of the 5,6,7,8-tetrahydroquinazoline scaffold, including the 4-methoxy derivative, are not prominently featured in the current scientific literature.

Serotonin 5-HT6 Receptor Antagonism Studies

The serotonin 5-HT6 receptor has emerged as a significant target for cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's. Antagonists of this receptor have been shown to improve memory and learning in various animal models researchgate.net. Research into selective 5-HT6 receptor antagonists has identified several structural classes, including arylsulfonyl analogs of tryptamines and aminopyrimidines researchgate.net. While the broader quinazoline (B50416) class has been explored for activity at various central nervous system targets, specific studies focusing on this compound derivatives as 5-HT6 receptor antagonists are not extensively detailed in the currently available literature. However, the structural features of the quinazoline core make it a plausible scaffold for designing ligands with affinity for serotonin receptors, warranting further investigation in this area.

Glutamate Receptor Modulation Research

Glutamate receptors, particularly metabotropic glutamate (mGlu) receptors, are crucial for modulating synaptic transmission and neuronal excitability. The mGlu7 subtype is of particular interest for developing treatments for psychiatric disorders such as schizophrenia nih.govnih.govresearchgate.net.

In this context, a library of quinazolin-4-one derivatives was synthesized and evaluated for their activity as negative allosteric modulators (NAMs) of the mGlu7 receptor. From this library, the compound ALX-171 emerged as a selective and active modulator. nih.govnih.govresearchgate.net

Key Findings:

ALX-171 demonstrated an IC50 value of 6.14 µM for the human mGlu7 receptor. nih.govnih.govresearchgate.net

The compound showed selectivity for mGlu7 over other group III mGlu receptors, namely mGlu4 and mGlu8. nih.govnih.gov

In preclinical animal models, ALX-171 exhibited an antipsychotic-like activity profile, effectively reversing cognitive and social interaction deficits induced by pharmacological agents like MK-801. nih.govnih.govresearchgate.net

These findings highlight the potential of the quinazolinone scaffold, a close structural relative of tetrahydroquinazoline, in the development of novel therapeutics for schizophrenia by modulating the glutamatergic system. nih.govresearchgate.net

Table 1: Activity of Quinazolin-4-one Derivative at mGlu7 Receptor

| Compound | Target | Activity (IC50) | Selectivity |

|---|---|---|---|

| ALX-171 | mGlu7 Receptor (NAM) | 6.14 µM | Selective over mGlu4 and mGlu8 |

General Protein Binding Affinity Investigations and Elucidation of Binding Partners

The versatility of the quinazoline scaffold allows its derivatives to interact with a wide range of protein targets, a property that has been explored through computational and experimental studies.

Targeting the β-catenin/TCF4 Pathway: One critical area of investigation involves the inhibition of the Wnt/β-catenin signaling pathway, which is often overactivated in various cancers. The interaction between β-catenin and Transcription Factor 4 (TCF4) is a key step in this pathway's oncogenic activity. researchgate.netsemanticscholar.org Structure-based drug design has led to the development of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of this protein-protein interaction. researchgate.netsemanticscholar.org

The designed derivatives were shown through molecular docking to bind to active site residues of β-catenin, thereby hindering its interaction with TCF4. researchgate.netsemanticscholar.org

The most potent compound from this series, Compound 18B , exhibited significant cytotoxic effects against colon (HCT116) and liver (HepG2) cancer cells, with IC50 values ranging from 5.64 µM to 23.18 µM. researchgate.netsemanticscholar.org

Mechanistic studies confirmed that Compound 18B downregulated the β-catenin/TCF4 signaling pathway and reduced the expression of downstream target genes like c-MYC and Cyclin D1. researchgate.netsemanticscholar.org

Targeting Epidermal Growth Factor Receptor (EGFR): While not involving the tetrahydroquinazoline core specifically, studies on the related tetrahydroquinoline scaffold have demonstrated strong binding affinity for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Molecular docking analysis of tetrahydroquinoline derivatives revealed binding affinities as strong as -10.1 kcal/mol, correlating well with experimental anticancer activity. unesp.br This suggests that the broader tetrahydro-heterocyclic framework is well-suited for targeting protein kinase active sites.

Investigation of Cellular Antiproliferative and Antitumor Mechanisms (In Vitro Studies)

Derivatives of this compound have been evaluated for their potential as anticancer agents, with research focusing on their effects on microtubule dynamics, drug resistance, and the induction of programmed cell death.

Microtubule Targeting Agent (MTA) Activity and Inhibition of Tubulin Assembly

Microtubules are dynamic protein polymers essential for cell division, making them an attractive target for cancer chemotherapy. Several quinazoline and tetrahydroquinoline derivatives have been identified as potent microtubule targeting agents (MTAs) that function by inhibiting the polymerization of tubulin. mdpi.comnih.gov

These agents typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Key Findings:

A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as highly potent tubulin polymerization inhibitors. nih.gov

The most active compound, 6d , displayed extremely high cytotoxicity against a panel of human tumor cell lines with GI50 values between 1.5 and 1.7 nM. nih.gov

Compounds 6b-6e and 5f significantly inhibited tubulin assembly, with IC50 values in the range of 0.92 to 1.0 µM, comparable to the well-known MTA Combretastatin A-4 (IC50 0.96 µM). nih.gov

These compounds strongly inhibited the binding of colchicine to tubulin, confirming their interaction with the colchicine binding site. nih.gov

Table 2: Tubulin Polymerization Inhibition by Tetrahydroquinoline Derivatives

| Compound | Tubulin Assembly Inhibition (IC50) | Cytotoxicity (GI50) |

|---|---|---|

| 6d | 0.93 µM | 1.5 - 1.7 nM |

| 6b, 6c, 6e, 5f | 0.92 - 1.0 µM | 0.011 - 0.19 µM |

| Combretastatin A-4 (Reference) | 0.96 µM | N/A |

Strategies for Circumventing Drug Resistance Mechanisms (e.g., P-glycoprotein, βIII-tubulin)

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). mdpi.comresearchgate.net Several studies have shown that quinazoline and related heterocyclic derivatives can circumvent these resistance mechanisms.

Overcoming P-gp-Mediated Efflux:

The potent tetrahydroquinoline derivative 6d was found to be significantly more active than the conventional drug paclitaxel, particularly against the P-gp overexpressing, drug-resistant KBvin cell line. nih.gov This indicates that the compound is either not a substrate for P-gp or is able to overcome the efflux mechanism.

Other studies have focused on developing quinazoline derivatives as direct P-gp inhibitors. These compounds can act as chemosensitizers, restoring the efficacy of conventional chemotherapeutic drugs. nih.gov For example, combining a P-gp inhibitor with doxorubicin can significantly lower the IC50 of doxorubicin in resistant cell lines. nih.gov

Tetrahydroquinoline/4,5-dihydroisoxazole hybrids have also been identified as a new class of inhibitors for the ABCG2 transporter, another key protein involved in MDR. nih.gov

These findings suggest that the tetrahydroquinazoline scaffold is a promising starting point for developing anticancer agents that can effectively treat drug-resistant tumors.

Cell Cycle Perturbation and Apoptosis Induction Studies

A hallmark of effective anticancer agents is their ability to halt cell cycle progression and induce apoptosis (programmed cell death). Numerous studies on quinazoline and related derivatives have demonstrated these capabilities. nih.govresearchgate.netresearchgate.netfrontiersin.org

Mechanisms of Action:

Cell Cycle Arrest: Treatment of cancer cells with these derivatives often leads to a significant accumulation of cells in either the G1 or G2/M phase of the cell cycle. nih.govresearchgate.netfrontiersin.org For instance, certain tetrahydro- nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinoline derivatives, which share a tetrahydro-heterocyclic core, were shown to induce cell growth arrest at the G1 phase. nih.govresearchgate.net

Apoptosis Induction: The induction of apoptosis is a common outcome. This is often demonstrated by Annexin V staining, which detects the externalization of phosphatidylserine on the cell membrane. semanticscholar.org The apoptotic process is typically mediated by the activation of caspases (caspase-3, -8, -9) and the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. nih.govresearchgate.net

Gene Expression Changes: At the molecular level, these compounds have been shown to upregulate the expression of pro-apoptotic genes like BAX and p53 while downregulating anti-apoptotic genes such as BCL2. nih.govresearchgate.net

The ability of these compounds to simultaneously inhibit proliferation, arrest the cell cycle, and trigger apoptosis underscores their therapeutic potential in oncology.

Antimicrobial and Antifungal Activity Assessment against Pathogenic Strains

Derivatives of the quinazoline and tetrahydroquinazoline core have demonstrated notable activity against various pathogenic microbes. Research into this area is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant strains.

In the realm of antifungal research, a study involving the synthesis of 36 novel 5,6,7,8-tetrahydroquinazoline derivatives identified compounds with significant efficacy against plant pathogenic fungi. nih.gov These compounds were tested in vitro against five different fungal species. Notably, one derivative, compound 4r , exhibited excellent activity against Rhizoctonia solani, a pathogen that causes significant crop damage. nih.gov The efficacy of compound 4r was found to be superior to the positive control, Fluquinconazole. nih.gov Mechanistic studies revealed that compound 4r functions by inhibiting the production of ergosterol, an essential component of the fungal cell membrane. nih.gov

**Table 1: Antifungal Activity of 5,6,7,8-Tetrahydroquinazoline Derivative 4r against *R. solani***

| Compound | EC₅₀ (μg/mL) | IC₅₀ (μg/mL) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Compound 4r | 0.33 | 0.34 | -57.2 |

| Fluquinconazole (Control) | 0.78 | 0.62 | -39.7 |

Data sourced from in vitro and in silico studies on plant pathogenic fungi. nih.gov

Beyond plant pathogens, quinazolin-4(3H)-one derivatives have shown pronounced antimicrobial activity against human pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Furthermore, molecular docking studies have been employed to screen newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives for potential antitubercular activity by assessing their binding affinity to essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). researchgate.netresearchgate.net These computational screenings suggest that the tetrahydroquinazoline scaffold may be a promising starting point for the development of new antitubercular agents. researchgate.netresearchgate.net

Anti-inflammatory and Antioxidant Activity Evaluations in Relevant Biological Models

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Consequently, compounds with anti-inflammatory and antioxidant properties are of significant therapeutic interest. Derivatives of quinazolines and hydroquinazolines have been identified as possessing both of these activities. researchgate.net

Experimental studies on synthetic heterocyclic quinazoline-4-one derivatives have confirmed their antioxidant potential. The antioxidant properties were evaluated using established in vitro models, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) scavenging assay. acs.org Certain derivatives demonstrated excellent scavenging capacity against both DPPH and nitric oxide, indicating their ability to neutralize harmful free radicals. acs.org The antioxidant activity of these compounds is attributed to their capacity to donate a hydrogen radical or to their electron delocalization properties. acs.org

Table 2: Antioxidant Scavenging Activity of Quinazoline-4-one Derivatives

| Assay Type | Finding |

|---|---|

| DPPH Radical Scavenging | Several compounds showed high to moderate interaction. Compound 5 , with three electron-donating groups, exhibited the highest activity with 61.5% inhibition at 1 mg/mL. |

| Nitric Oxide (NO) Scavenging | Compounds 5 and 6 were identified as being more effective antioxidants than the common standard, vanillin, showing excellent scavenging capacity. |

Results from an experimental and computational study on synthetic heterocyclic quinazoline-4-one derivatives. acs.org

In addition to in vitro antioxidant assays, the anti-inflammatory effects of quinazolin-4(1H)-one derivatives have been assessed in in vivo models. Studies using carrageenan-induced rat paw edema and cotton pellet-induced granuloma models have shown that certain derivatives can significantly reduce inflammation, with effects comparable to the standard anti-inflammatory drug diclofenac. researchgate.net The mechanism is believed to involve the inhibition of inflammatory mediators like prostaglandins. researchgate.net

Preclinical Efficacy Assessments in Relevant Animal Models (excluding human clinical trials)

The tetrahydroquinazoline scaffold has emerged as a promising framework for the development of novel anticancer agents. Preclinical studies have identified derivatives that inhibit key targets in cancer progression and show efficacy in in vivo models.

A notable example is ARN-21934 , a 6-amino-tetrahydroquinazoline derivative identified as a potent and highly selective inhibitor of human topoisomerase IIα (topoIIα), a validated target for cancer therapy. nih.govacs.orgacs.org Unlike many clinically used topoII-targeted drugs that act as "poisons" by trapping the enzyme-DNA complex and causing DNA breaks, ARN-21934 functions as a catalytic inhibitor without inducing this complex, which may result in a safer profile. nih.govacs.orgacs.org This compound has demonstrated broad antiproliferative activity against a panel of human cancer cell lines, including melanoma, breast, lung, and prostate cancer cells. nih.govacs.org

Crucially, ARN-21934 has shown a favorable in vivo pharmacokinetic profile and the ability to penetrate the blood-brain barrier. nih.govacs.orgacs.org Its antitumor activity has been assessed in in vivo models, such as the chick chorioallantoic membrane (CAM) model, where it demonstrated a significant, concentration-dependent inhibitory effect on tumor growth. nih.gov Other research has pointed to the efficacy of tetrahydroquinazoline derivatives in mouse xenograft models for cancers with KRAS-G12C mutations. researchgate.netnih.gov These findings underscore the potential of this compound class for further development as targeted anticancer therapeutics. nih.govnih.gov

Preclinical research has suggested a potential role for tetrahydroquinazoline derivatives in the management of metabolic disorders like diabetes mellitus. This hypothesis is primarily based on the demonstrated ability of these compounds to inhibit key enzymes involved in glucose metabolism.

Specifically, tetrahydroquinazolines have been reported to exhibit inhibitory activity against α- and β-glucosidases. researchgate.netmdpi.com These enzymes are located in the small intestine and are responsible for breaking down carbohydrates into glucose. Inhibiting them can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

In silico screening via molecular docking has been used to predict the biological activity of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives. researchgate.netresearchgate.net These computational studies revealed that the synthesized compounds have a high binding affinity and predicted inhibitory activity against β-glucosidase. researchgate.netresearchgate.netmdpi.com This suggests that the 5,6,7,8-tetrahydroquinazoline structure is a promising scaffold for designing novel and potent glucosidase inhibitors for the treatment of diabetes. researchgate.netresearchgate.net While these computational findings are compelling, further in vivo studies in relevant animal models are needed to confirm the antidiabetic efficacy.

Derivatives of the broader quinazolinone class have been investigated for their potential in treating neurological and psychiatric disorders by modulating metabotropic glutamate (mGlu) receptors. The mGlu7 receptor, in particular, is considered an attractive therapeutic target for conditions such as schizophrenia.

In this context, a library of quinazolin-4-one derivatives was synthesized and screened for activity as negative allosteric modulators (NAMs) of the mGlu7 receptor. acs.orgresearchgate.net One compound, ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), was identified as a selective mGlu7 NAM and was further evaluated in animal models of antipsychotic-like activity. acs.orgresearchgate.net

In these preclinical models, ALX-171 demonstrated the ability to reverse behaviors associated with the positive and cognitive symptoms of schizophrenia. For instance, it was effective in the 2,5-dimethoxy-4-iodoamphetamine (DOI)-induced head twitch response test and reversed cognitive disruptions in the novel object recognition test. acs.orgresearchgate.net These findings suggest that quinazolinone-based mGlu7 NAMs have a promising antipsychotic activity profile, justifying further development for potential use in treating schizophrenia. acs.orgresearchgate.net

The investigation of this compound derivatives for antiulcer and gastric antisecretory activities is an area with limited published preclinical data. While the broader class of nitrogen-containing heterocyclic compounds has been explored for various gastrointestinal applications, specific research focusing on the antiulcer potential of the tetrahydroquinazoline scaffold is not extensively documented in the available literature. Some studies have evaluated related heterocyclic structures, such as pyridazinone derivatives, for antisecretory and antiulcer activities, but these compounds are structurally distinct from tetrahydroquinazolines. thegoodscentscompany.com Further preclinical investigations in relevant animal models would be necessary to determine if this compound derivatives possess any significant antiulcer or antisecretory properties.

Medicinal Chemistry and Drug Discovery Applications of the 4 Methoxy 5,6,7,8 Tetrahydroquinazoline Scaffold

Recognition of the Tetrahydroquinazoline (B156257) as a Privileged Scaffold in Medicinal Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the discovery of new drugs. nih.gov The quinazoline (B50416) and its reduced form, tetrahydroquinazoline, have been widely recognized as such privileged scaffolds. nih.govnih.govresearchgate.netnih.gov This recognition stems from their frequent appearance in a wide array of biologically active compounds, including natural products and synthetic drugs with diverse pharmacological activities. nih.govresearchgate.net

The tetrahydroquinazoline core, in particular, offers a distinct three-dimensional geometry compared to its aromatic counterpart, which can be advantageous for achieving specific interactions with biological targets. The partially saturated cyclohexene (B86901) ring introduces conformational flexibility, allowing for a more precise orientation of substituents to fit into the binding pockets of proteins. The nitrogen atoms within the pyrimidine (B1678525) ring provide key hydrogen bond donor and acceptor sites, crucial for molecular recognition.

The 4-methoxy substitution on the 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold further enhances its potential. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its presence can influence the electronic properties and metabolic stability of the molecule. This substitution pattern has been explored in various quinazoline-based compounds, demonstrating its contribution to biological activity. nih.govresearchgate.net Therefore, the 4-methoxy-5,6,7,8-tetrahydroquinazoline framework combines the inherent advantages of the privileged tetrahydroquinazoline core with the beneficial properties of the methoxy substituent, making it a highly attractive starting point for drug discovery campaigns.

Lead Compound Identification and Optimization Strategies for Enhanced Potency and Selectivity

The identification of lead compounds and their subsequent optimization are central to the drug discovery process. The this compound scaffold has served as a foundational template for the development of potent and selective inhibitors of various biological targets. Strategies for enhancing the potency and selectivity of these compounds often involve systematic modifications of the core structure and its substituents.

A common approach is the introduction of various functional groups at different positions of the tetrahydroquinazoline ring system. For instance, structure-activity relationship (SAR) studies on related quinazoline derivatives have shown that substitutions at the 2, 4, and 7-positions can significantly impact biological activity. nih.gov

One notable example involves the optimization of tetrahydroquinazoline derivatives as inhibitors of human topoisomerase IIα (topoIIα), a key enzyme in DNA replication and a target for anticancer drugs. acs.org In this context, researchers identified an initial hit compound and performed focused SAR studies. They discovered that a 2-pyridine and a 4-substituted aniline (B41778) group were crucial for activity. acs.org Further optimization, such as the introduction of a dimethylamino group, led to a significant increase in inhibitory potency and high selectivity for the topoIIα isoform over the topoIIβ isoform. acs.org While this example does not feature a 4-methoxy group, the principles of lead optimization are directly applicable to the this compound scaffold.

Another strategy involves the exploration of different substitution patterns on the aryl rings attached to the quinazoline core. For example, in a series of 4-(dimethylamino)quinazoline antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), modifications to a terminal phenyl ring led to a compound with excellent antagonist activity and good selectivity. nih.gov

The following table provides examples of lead optimization strategies on related quinazoline scaffolds, which can inform the optimization of this compound derivatives.

| Scaffold | Target | Key Optimization Strategy | Result | Reference |

| Tetrahydroquinazoline | Topoisomerase IIα | Introduction of a dimethylamino group at the 4-position of the aniline substituent. | Significant boost in inhibitory activity (IC50 of 2 μM) and high selectivity for topoIIα over topoIIβ. | acs.org |

| 4-(Dimethylamino)quinazoline | MCH-R1 | Elaboration of a linker and terminal phenyl ring with difluoro substitution. | Excellent antagonist activity (IC50 = 3.4 nM) and good selectivity. | nih.gov |

| 8-Methoxyquinazoline (B3282709) | β-catenin/TCF4 | Introduction of various substituents at the 4 and 7-positions. | Identification of a potent cytotoxic agent against cancer cells. | nih.gov |

These examples underscore the importance of systematic structural modifications to enhance the potency and selectivity of lead compounds based on the quinazoline and tetrahydroquinazoline scaffolds.

Rational Drug Design Approaches for the Development of Novel Therapeutic Agents

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. This approach has been successfully applied to the development of therapeutic agents based on the quinazoline scaffold. nih.govnih.gov

For the this compound scaffold, rational design would typically begin with the identification of a relevant biological target. Once the target is known, computational methods such as molecular docking can be employed to predict how derivatives of the scaffold might bind to the active site. nih.gov These in silico studies can help prioritize the synthesis of compounds with the highest predicted binding affinity and the most favorable interaction profiles.

For example, in the design of novel phosphodiesterase 4 (PDE4) inhibitors, a diazepinone ring, another heterocyclic system, was identified based on structure-based design hypotheses. nih.gov A similar approach could be applied to the this compound scaffold to design inhibitors for various enzymes or receptors.

Structure-based drug design was also employed to develop 4,7-disubstituted 8-methoxyquinazoline derivatives as inhibitors of the β-catenin/TCF4 protein-protein interaction, which is implicated in cancer. nih.gov This study highlights how knowledge of the target can guide the design of specific substitutions on the quinazoline core to achieve the desired biological effect.

The development of novel tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site provides another example of rational drug design. nih.gov Researchers designed and synthesized a series of quinazoline-4-tetrahydroquinoline analogues, and co-crystallization of a potent compound with tubulin confirmed its binding mode, providing crucial insights for further optimization. nih.gov

Development of Chemical Probes and Research Tools Utilizing the Tetrahydroquinazoline Core

Chemical probes are small molecules used to study biological processes and validate drug targets. The tetrahydroquinazoline scaffold, due to its versatility and ability to be functionalized, is a suitable core for the development of such research tools.

A chemical probe based on the this compound scaffold could be designed to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This would allow for the visualization of the target protein within cells or the isolation of the target protein for further characterization.

Furthermore, the synthesis of derivatives with photo-reactive groups could enable the creation of photo-affinity probes. These probes can be used to covalently label the target protein upon photo-irradiation, providing a powerful tool for target identification and validation.

Early-Stage ADME Prediction Studies (Absorption, Distribution, Metabolism, Excretion)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. nih.gov ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo efficacy of a compound. In silico ADME prediction models are valuable tools for evaluating these properties before committing to extensive and costly experimental studies.

For compounds based on the this compound scaffold, several key ADME parameters can be predicted using computational methods. These include:

Aqueous Solubility: Adequate solubility is necessary for absorption.

Plasma Protein Binding: The extent of binding to plasma proteins can affect the free concentration of the drug available to interact with its target.

Metabolism: Prediction of metabolic pathways and potential sites of metabolism by cytochrome P450 enzymes is crucial. The methoxy group, for instance, could be a site for O-demethylation.

Blood-Brain Barrier Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier is essential.

A study on substituted (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones included in silico ADME prediction. researchgate.net The researchers used Lipinski's rule of five to assess the druglikeness of their synthesized compounds. researchgate.net Such computational assessments are vital for the early-stage filtering of compound libraries to identify candidates with favorable ADME profiles.

The following table illustrates the types of ADME parameters that can be predicted for this compound derivatives.

| ADME Parameter | Importance in Drug Discovery | Typical In Silico Prediction Method |

| Absorption | Determines how much of the drug enters the bloodstream. | Lipinski's Rule of Five, Caco-2 cell permeability models. |

| Distribution | Affects where the drug goes in the body. | Prediction of plasma protein binding, volume of distribution (Vd). |

| Metabolism | Influences the duration of drug action and potential for drug-drug interactions. | Cytochrome P450 (CYP) inhibition and substrate prediction. |

| Excretion | Determines how the drug is eliminated from the body. | Prediction of renal or hepatic clearance pathways. |

By integrating these in silico ADME predictions into the early stages of the drug discovery process, researchers can prioritize the synthesis and further development of this compound derivatives with a higher probability of success in clinical trials.

Future Research Directions and Translational Perspectives for 4 Methoxy 5,6,7,8 Tetrahydroquinazoline

Exploration of Novel Synthetic Pathways and Catalytic Systems

The advancement of 4-Methoxy-5,6,7,8-tetrahydroquinazoline is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical approaches exist, future research must focus on novel pathways that offer improved yields, stereoselectivity, and atom economy, aligning with the principles of green chemistry. nih.gov

Key areas for exploration include:

Domino Reactions: Also known as cascade reactions, these processes allow for the construction of complex molecules like tetrahydroquinazolines in a single operation without isolating intermediates. nih.gov Future efforts could design a domino sequence specifically tailored for the one-pot synthesis of the 4-methoxy substituted scaffold from simple starting materials.

Metal-Promoted Processes: Palladium-catalyzed reactions have been effectively used for creating highly functionalized tetrahydroquinazolines. researchgate.net Future investigations should explore a broader range of metal catalysts (e.g., iridium, rhodium, copper) to enable new bond formations and functional group introductions onto the tetrahydroquinazoline (B156257) core under milder conditions. researchgate.net

Photocatalysis: The use of visible light and photocatalytic systems presents a powerful and sustainable strategy for chemical synthesis. researchgate.net Research into light-mediated cyclization reactions could provide novel, atom-economical routes to the this compound framework, potentially offering unique selectivity and functional group tolerance. researchgate.net

The development of such methods is crucial for building libraries of analogues for structure-activity relationship (SAR) studies and for enabling large-scale synthesis required for preclinical evaluation.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. springernature.comnih.gov For this compound, these computational tools can guide the design of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

Future applications of AI/ML in this context include:

De Novo Design: AI models, such as variational autoencoders and generative adversarial networks, can be trained on existing libraries of quinazoline (B50416) derivatives to generate novel molecular structures with desired properties. nih.gov This could lead to the creation of unique this compound derivatives that are structurally distinct from known compounds.

Predictive Modeling: ML algorithms can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid unpromising ones. frontiersin.org

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com AI-driven platforms can predict these properties with increasing accuracy, enabling the early-stage optimization of the tetrahydroquinazoline scaffold to improve its drug-likeness and reduce the likelihood of late-stage attrition. nih.govmdpi.com

By integrating AI and ML, researchers can navigate the vast chemical space more efficiently, focusing resources on compounds with the highest probability of success.

Identification and Validation of Unexplored Biological Targets

The quinazoline scaffold is known to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. mdpi.comnih.govnih.gov However, the specific target profile of this compound remains largely uncharacterized. A critical future direction is the systematic identification and validation of its molecular targets to uncover its therapeutic potential.

Strategies for target identification should include:

High-Throughput Screening: Testing the compound against large panels of kinases, G-protein coupled receptors, and other pharmacologically relevant targets can rapidly identify potential interactions.